molecular formula C16H18N2O3 B2714505 1-(1-(3-Phenylpropanoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1904061-78-4

1-(1-(3-Phenylpropanoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2714505
CAS RN: 1904061-78-4
M. Wt: 286.331
InChI Key: KPGMILINLXSPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3-Phenylpropanoyl)azetidin-3-yl)pyrrolidine-2,5-dione, also known as PPAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPAP is a racemic mixture of two enantiomers, which are mirror images of each other. This molecule has been found to possess unique properties that make it a promising candidate for drug development and other scientific research.

Scientific Research Applications

Antibacterial and Antifungal Applications

A study by Haddad et al. (2015) showcased the synthesis of spiro[pyrrolidin-2,3′-oxindoles] derivatives through exo-selective 1,3-dipolar cycloaddition reactions, evaluating their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. Some compounds exhibited activities comparable to established standard drugs, showcasing their potential in treating various infections (Haddad et al., 2015).

Anticancer Activities

Almansour et al. (2014) synthesized novel spiro-pyrrolidines/pyrrolizines derivatives and evaluated their antiproliferative activities against several cancer cell lines. N-α-Phenyl substituted spiro-pyrrolidine derivatives showed high antiproliferative activity, indicating their potential as anticancer agents (Almansour et al., 2014).

Herbicidal Applications

A study by Zhu et al. (2005) synthesized 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives as candidate herbicides, showing that some compounds exhibited excellent herbicidal activities at a specific dose. The presence of a suitable electron-donating substituent was essential for high herbicidal activity (Zhu et al., 2005).

Antimicrobial Properties

Fondjo et al. (2021) synthesized pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone, displaying moderate antimicrobial activities against selected bacterial and fungal species. These findings highlight the potential of such compounds in antimicrobial therapy (Fondjo et al., 2021).

Corrosion Inhibition

Zarrouk et al. (2015) explored the inhibitive action of 1H-pyrrole-2,5-dione derivatives against the corrosion of carbon steel in hydrochloric acid medium, demonstrating their efficiency as corrosion inhibitors. This study suggests applications beyond pharmaceuticals, extending to materials science and engineering (Zarrouk et al., 2015).

Mechanism of Action

properties

IUPAC Name

1-[1-(3-phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-14(7-6-12-4-2-1-3-5-12)17-10-13(11-17)18-15(20)8-9-16(18)21/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGMILINLXSPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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